molecular formula C17H13N3O2 B292811 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B292811
M. Wt: 291.3 g/mol
InChI Key: DKSJFIZBJCLIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the pyrido-furo-pyrimidinone family, which has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies suggest that this compound may exert its antiproliferative activity by inducing apoptosis in cancer cells. Furthermore, 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one exhibits significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. Furthermore, 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potent antiproliferative activity against cancer cells. Additionally, this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of novel antimicrobial agents. However, one of the limitations of using 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one. One of the most promising directions is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one and its potential applications in the field of antimicrobial agents. Furthermore, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-3-one with phenacyl bromide in the presence of potassium carbonate. The reaction yields 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in good yield and purity.

Scientific Research Applications

3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of novel antimicrobial agents.

properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C17H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)19-16-13(10)14-15(22-16)17(21)20(2)9-18-14/h3-9H,1-2H3

InChI Key

DKSJFIZBJCLIQH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4

Origin of Product

United States

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